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Compound of Interest

Compound Name: Anticancer agent 230

Cat. No.: B12371983 Get Quote

The interaction of "Anticancer agent 230" with its primary target has been quantified through

various biophysical and biochemical assays. The data consistently demonstrates a high-affinity

binding, which is a critical attribute for a potent therapeutic agent.

Quantitative Data Summary
The binding affinity (Kd), inhibitory constants (Ki, IC50), and kinetic rate constants (kon, koff)

are summarized below. These values have been compiled from surface plasmon resonance

(SPR) and enzyme-linked immunosorbent assays (ELISA).
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Parameter Value Units Method Target

Binding Affinity

Kd (Equilibrium

Dissociation

Constant)

1.2 nM SPR Target Protein X

Inhibitory

Constants

Ki (Inhibition

Constant)
0.8 nM Enzyme Assay Target Protein X

IC50 (Half-

maximal

Inhibitory Conc.)

5.5 nM Cell-based Assay
Cancer Cell Line

Y

Kinetic Rates

kon (Association

Rate Constant)
3.4 x 10^5 M⁻¹s⁻¹ SPR Target Protein X

koff (Dissociation

Rate Constant)
4.1 x 10⁻⁴ s⁻¹ SPR Target Protein X

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following sections describe the protocols used to determine the binding affinity and kinetics of

"Anticancer agent 230."

Surface Plasmon Resonance (SPR)
SPR analysis was performed to measure the real-time association and dissociation of

"Anticancer agent 230" with its target protein.

Immobilization: The purified recombinant target protein was immobilized on a CM5 sensor

chip via amine coupling. The chip surface was activated with a 1:1 mixture of 0.1 M N-

hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
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The protein was then injected at a concentration of 10 µg/mL in 10 mM sodium acetate buffer

(pH 4.5) to achieve an immobilization level of approximately 2000 response units (RU).

Finally, the surface was blocked with 1 M ethanolamine-HCl (pH 8.5).

Binding Analysis: A serial dilution of "Anticancer agent 230" (ranging from 0.1 nM to 100

nM) in HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant

P20, pH 7.4) was flowed over the sensor chip surface.

Data Acquisition: Association was monitored for 180 seconds, and dissociation was

monitored for 600 seconds. The sensorgrams were recorded and fitted to a 1:1 Langmuir

binding model to determine the association (kon) and dissociation (koff) rate constants. The

equilibrium dissociation constant (Kd) was calculated as the ratio of koff/kon.
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Workflow for Surface Plasmon Resonance (SPR) analysis.

Cell-based IC50 Determination
The half-maximal inhibitory concentration (IC50) was determined using a cell viability assay to

assess the functional potency of "Anticancer agent 230" in a cellular context.

Cell Culture: Cancer Cell Line Y was cultured in RPMI-1640 medium supplemented with 10%

fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5%

CO2.

Assay Procedure: Cells were seeded into 96-well plates at a density of 5,000 cells per well

and allowed to adhere overnight. The following day, the medium was replaced with fresh

medium containing serial dilutions of "Anticancer agent 230" (ranging from 0.01 nM to 1

µM).

Viability Measurement: After a 72-hour incubation period, cell viability was assessed using

the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
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Luminescence was read on a plate reader.

Data Analysis: The resulting data were normalized to vehicle-treated controls, and the IC50

value was calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cellular Signaling Pathway
"Anticancer agent 230" exerts its effect by inhibiting Target Protein X, a key kinase in the Pro-

Survival Signaling Pathway. Inhibition of this protein leads to a downstream cascade that

ultimately promotes apoptosis in cancer cells.
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Inhibition of the Pro-Survival Pathway by Agent 230.
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[https://www.benchchem.com/product/b12371983#anticancer-agent-230-binding-affinity-and-
kinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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